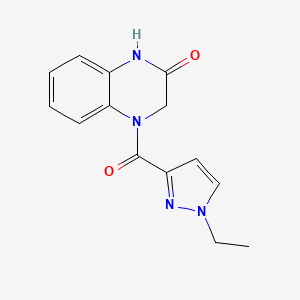

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(1-ethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14(20)18-9-13(19)15-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKSOYDWVXRREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the quinoxaline core. One common approach is the condensation of 1-ethyl-1H-pyrazole-3-carbonyl chloride with 1,2-diaminobenzene under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinoxaline-2,3-dione derivatives.

Reduction: Reduction products such as 3,4-dihydroquinoxalin-2(1H)-one.

Substitution: Substituted pyrazole and quinoxaline derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Medicinal Chemistry: It has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biology: Used in the study of enzyme inhibition and receptor binding assays.

Industry: Employed in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Limitations and Challenges

- Some monocarboxylic derivatives failed to activate sGC in cell-based assays despite promising docking results, highlighting discrepancies between computational predictions and biological outcomes .

- Photocatalyst-free reactions for C–C bond formation showed slower kinetics, requiring extended reaction times .

Biological Activity

The compound 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 232.25 g/mol

The presence of the pyrazole and quinoxaline moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, a study on pyrazole derivatives indicated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of similar pyrazole derivatives has been explored extensively. For example, compounds derived from pyrazole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In one study, a derivative showed an IC value of 0.39 μM against A549 cells .

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| 6 | A549 | 0.39 | Induction of autophagy |

| 67 | MCF-7 | 0.01 | Aurora-A kinase inhibition |

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been investigated for their anti-inflammatory properties. A review highlighted that certain pyrazole compounds demonstrated significant inhibition of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Evaluation

A novel series of substituted pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines. One specific derivative exhibited potent growth inhibition with an IC value significantly lower than standard chemotherapeutic agents . This suggests that modifications to the pyrazole structure can lead to enhanced anticancer properties.

Case Study 2: Antimicrobial Resistance

A study focusing on the resistance patterns of bacterial strains showed that certain pyrazole derivatives could overcome resistance mechanisms in Staphylococcus species. The compounds not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.